
(1R,2R)-2-(2-Methylphenoxy)cyclohexan-1-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-2-(2-Methylphenoxy)cyclohexan-1-amine;hydrochloride, also known as Tapentadol hydrochloride, is a centrally acting analgesic drug that is used for the treatment of moderate to severe pain. It was first approved by the US Food and Drug Administration (FDA) in 2008 and is currently marketed under the brand name Nucynta. Tapentadol hydrochloride is a synthetic compound that is chemically related to both opioids and tramadol. It acts on the mu-opioid receptor and inhibits the reuptake of norepinephrine, which helps to alleviate pain.
Mécanisme D'action
(1R,2R)-2-(2-Methylphenoxy)cyclohexan-1-amine;hydrochloride hydrochloride acts on both the mu-opioid receptor and the noradrenaline reuptake transporter. It has a dual mechanism of action, which allows it to provide effective pain relief with fewer side effects than traditional opioids. By activating the mu-opioid receptor, (1R,2R)-2-(2-Methylphenoxy)cyclohexan-1-amine;hydrochloride hydrochloride inhibits the transmission of pain signals in the spinal cord and brain. It also inhibits the reuptake of norepinephrine, which helps to modulate pain perception.
Biochemical and Physiological Effects:
(1R,2R)-2-(2-Methylphenoxy)cyclohexan-1-amine;hydrochloride hydrochloride has several biochemical and physiological effects. It has been shown to reduce the release of glutamate, a neurotransmitter that is involved in the transmission of pain signals. It also increases the release of dopamine, which is involved in the reward pathway and can help to alleviate the emotional component of pain. (1R,2R)-2-(2-Methylphenoxy)cyclohexan-1-amine;hydrochloride hydrochloride has been found to have a lower incidence of gastrointestinal side effects compared to traditional opioids, which is likely due to its dual mechanism of action.
Avantages Et Limitations Des Expériences En Laboratoire
(1R,2R)-2-(2-Methylphenoxy)cyclohexan-1-amine;hydrochloride hydrochloride has several advantages for use in lab experiments. It has a well-defined mechanism of action and has been extensively studied for its analgesic properties. It has also been found to have a low potential for abuse and addiction compared to traditional opioids. However, (1R,2R)-2-(2-Methylphenoxy)cyclohexan-1-amine;hydrochloride hydrochloride may not be suitable for all types of pain, and its use may be limited by its cost and availability.
Orientations Futures
There are several future directions for research on (1R,2R)-2-(2-Methylphenoxy)cyclohexan-1-amine;hydrochloride hydrochloride. One area of interest is the development of new formulations that can provide sustained pain relief with fewer side effects. Another area of interest is the investigation of the potential for (1R,2R)-2-(2-Methylphenoxy)cyclohexan-1-amine;hydrochloride hydrochloride to be used in the treatment of other conditions, such as depression and anxiety. Additionally, further research is needed to fully understand the mechanisms of action of (1R,2R)-2-(2-Methylphenoxy)cyclohexan-1-amine;hydrochloride hydrochloride and to identify any potential long-term side effects.
Méthodes De Synthèse
The synthesis of (1R,2R)-2-(2-Methylphenoxy)cyclohexan-1-amine;hydrochloride hydrochloride involves several steps. The first step is the preparation of 2-methylphenol, which is then converted to 2-methylphenyl ether. The ether is then reacted with cyclohexanone to produce the intermediate, 2-(2-methylphenoxy)cyclohexanone. This intermediate is then reduced with sodium borohydride to produce (1R,2R)-2-(2-methylphenoxy)cyclohexan-1-ol. The final step involves the reaction of the alcohol with hydrochloric acid to form the hydrochloride salt of (1R,2R)-2-(2-Methylphenoxy)cyclohexan-1-amine;hydrochloride.
Applications De Recherche Scientifique
(1R,2R)-2-(2-Methylphenoxy)cyclohexan-1-amine;hydrochloride hydrochloride has been extensively studied for its analgesic properties. It has been shown to be effective in the management of acute and chronic pain, including neuropathic pain. Several clinical trials have demonstrated the efficacy of (1R,2R)-2-(2-Methylphenoxy)cyclohexan-1-amine;hydrochloride hydrochloride in reducing pain intensity and improving patient function. In addition to its analgesic properties, (1R,2R)-2-(2-Methylphenoxy)cyclohexan-1-amine;hydrochloride hydrochloride has also been found to have a low potential for abuse and addiction compared to traditional opioids.
Propriétés
IUPAC Name |
(1R,2R)-2-(2-methylphenoxy)cyclohexan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-10-6-2-4-8-12(10)15-13-9-5-3-7-11(13)14;/h2,4,6,8,11,13H,3,5,7,9,14H2,1H3;1H/t11-,13-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZDFXCLVMUUJSE-LOCPCMAASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2CCCCC2N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1O[C@@H]2CCCC[C@H]2N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-2-(2-Methylphenoxy)cyclohexan-1-amine;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

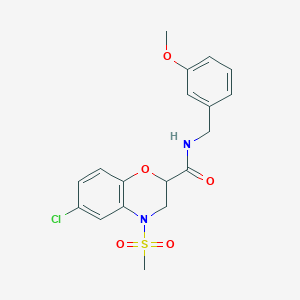

![N-[(5Z)-1-methyl-5-[[3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]methylidene]-4-oxoimidazol-2-yl]acetamide](/img/structure/B2911616.png)
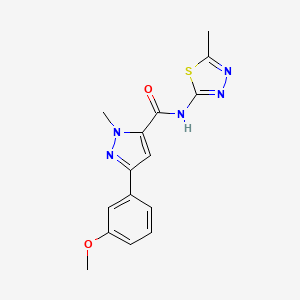
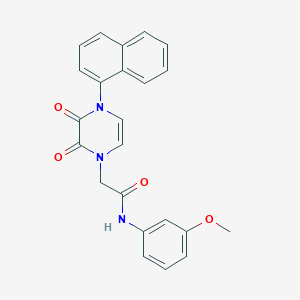
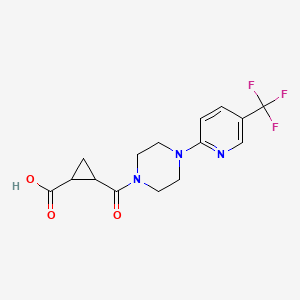
![2-(2,4-dichlorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide](/img/structure/B2911622.png)

![N-(3-methoxyphenyl)-2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide](/img/structure/B2911625.png)
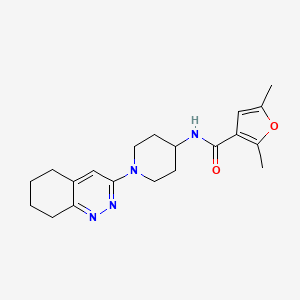
![N-[[2-[Acetyl(methyl)amino]phenyl]methyl]prop-2-enamide](/img/structure/B2911627.png)
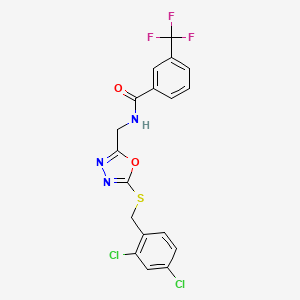

![N-(3-fluorophenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2911637.png)